5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide
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Overview
Description
This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom, fused with a phenyl group and a hydrazinyl group
Mechanism of Action
Mode of Action
The mode of action of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide involves the formation of a substituted pyrazole residue on C5, which enhances the electrophilicity of the cyano group in position 4 . This allows it to react with hydrogen sulfide, sodium azide, and hydroxylamine .
Biochemical Pathways
The compound’s ability to react with hydrogen sulfide, sodium azide, and hydroxylamine suggests that it may interact with pathways involving these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide typically involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazinyl derivative, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the compound. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used as a probe to study enzyme mechanisms and protein interactions due to its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
2-Phenyl-1,3-oxazole-4-carboxamide: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.
5-Amino-2-phenyl-1,3-oxazole-4-carboxamide: Contains an amino group instead of a hydrazinyl group, affecting its reactivity and biological activity.
Uniqueness
5-Hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide is unique due to the presence of both hydrazinyl and carboxamide functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
5-hydrazinyl-2-phenyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-8(15)7-10(14-12)16-9(13-7)6-4-2-1-3-5-6/h1-5,14H,12H2,(H2,11,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOYFMPGPNOSTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NN)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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